1,2-Dimethoxyethane

Description

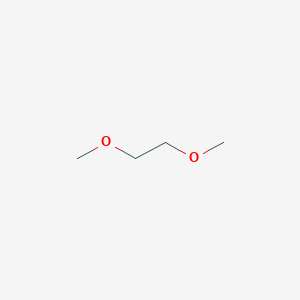

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFKEDIFFGKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethoxyethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethoxyethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24991-55-7 | |

| Record name | Polyethylene glycol dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025286 | |

| Record name | Ethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Flash point 34 °F. Mildly toxic by ingestion and inhalation. Severely irritates skin and eyes. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

185 °F at 760 mmHg (NTP, 1992), 82-83 °C @ 760 MM HG, 82-83 °C | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

32 °F (NTP, 1992), -2 °C, 29 °F(-2 °C) (CLOSED CUP), -2 °C c.c. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS, SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE, water solubility = 1.00X10+6 mg/l @ 25 °C, Solubility in water: miscible | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.868 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86285 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 51.3 °F ; 60 mmHg at 67.5 °F (NTP, 1992), 48.0 [mmHg], 48 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 6.4 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQUID, COLORLESS LIQUID | |

CAS No. |

110-71-4, 24991-55-7 | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEG-6 dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024991557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXS24JF5IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-72 °F (NTP, 1992), -58 °C; ALSO REPORTED AS -71 °C, -58 °C | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethoxyethane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-DIMETHOXYETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/73 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the fundamental properties of 1,2-Dimethoxyethane?

An In-depth Technical Guide on the Core Properties of 1,2-Dimethoxyethane

Introduction

This compound, commonly known in laboratory and industrial settings as DME, monoglyme, or glyme, is a polar aprotic solvent with the chemical formula CH₃OCH₂CH₂OCH₃.[1][2][3] It is a colorless liquid with a characteristic sharp, ether-like odor.[1][4][5] As a diether, its unique ability to chelate cations makes it an invaluable solvent in a wide array of chemical applications, ranging from organometallic synthesis to the formulation of battery electrolytes.[3][6][7] This guide provides a comprehensive overview of its fundamental properties, applications, and associated experimental protocols, tailored for professionals in research, development, and pharmaceutical sciences.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values represent a compilation of data from various sources and provide a quantitative basis for its application and handling.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [1][2][8] |

| Molecular Weight | 90.12 g/mol | [2][9][10] |

| CAS Number | 110-71-4 | [1][2][10] |

| Appearance | Colorless liquid | [3][10] |

| Odor | Sharp, ethereal | [1][2] |

| Boiling Point | 82-85 °C (at 760 mmHg) | [2][3][4][9][11][12] |

| Melting Point | -58 °C to -72 °F | [2][3][9][11] |

| Density | 0.867 - 0.868 g/mL (at 20-25 °C) | [3][4][9][11][13] |

| Vapor Pressure | 48 - 66 hPa (at 20 °C) | [11][13] |

| Vapor Density | 3.1 (Air = 1) | [9][11] |

| Refractive Index (n²⁰/D) | 1.379 - 1.381 | [2][4][11] |

| Solubility | Miscible with water and many organic solvents.[2][3][4][10][14] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra are readily available for this compound.[1][15][16]

-

¹³C NMR: Carbon NMR data is also available for structural confirmation.[15]

-

Infrared (IR) Spectroscopy: IR spectra, including ATR-IR, have been documented.[15][17]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, providing fragmentation patterns for identification.[1][8]

Applications in Research and Drug Development

This compound's properties make it a versatile and essential solvent in numerous advanced applications.

-

Organometallic Chemistry: It is frequently used as a higher-boiling-point alternative to diethyl ether and THF.[3][6] Its ability to act as a bidentate ligand allows it to form stable chelate complexes with cations, which is highly beneficial in Grignard reactions, hydride reductions, and palladium-catalyzed cross-couplings like Suzuki and Stille reactions.[3][6]

-

Battery Technology: In lithium-ion and lithium-metal batteries, DME serves as the low-viscosity component of the electrolyte solvent system, often mixed with a high-permittivity solvent like propylene carbonate.[3][6][7] This enhances ionic conductivity and improves the battery's performance, especially at low temperatures.[7]

-

Pharmaceutical Synthesis: Its high solvating power and compatibility with a range of reagents make it a valuable solvent for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in moisture-sensitive reactions.[6][7]

-

Polymer Science: DME is used as a solvent for oligo- and polysaccharides and in the production of polymers like polyethers and polyesters.[3][6][7] It is also used with alkali metal dispersions for the surface etching of fluoropolymers such as PTFE.[3][6]

Safety and Handling

Proper handling of this compound is critical due to its hazardous nature. It is highly flammable, can form explosive peroxides, and poses significant health risks.[14][18][19]

Hazard Summary

| Hazard Type | GHS Classification & Statement | Source(s) |

| Physical | H225: Highly flammable liquid and vapour. | [13][18][19] |

| Health | H332: Harmful if inhaled. | [13][18] |

| H315: Causes skin irritation. | [14][19] | |

| H360FD: May damage fertility. May damage the unborn child. | [13][14][18][19] | |

| Additional | EUH019: May form explosive peroxides. | [19] |

Handling and Storage Recommendations

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13][18] All equipment must be grounded to prevent static discharge.[9][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][18][19]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place, protected from sunlight.[4][18] It may be stored under an inert gas.[4]

-

Peroxide Formation: Due to the risk of forming explosive peroxides upon exposure to air and light, containers should be dated upon opening.[4][14][19] Test for the presence of peroxides before heating or distillation.[4][20]

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of this compound in a laboratory setting.

Protocol for Purification and Peroxide Removal

This protocol is critical for ensuring the safety and purity of this compound before its use in sensitive reactions.

Objective: To dry the solvent and remove potentially hazardous peroxides.

Materials:

-

Crude or stored this compound

-

Anhydrous calcium chloride or sodium ribbon for pre-drying[21]

-

Lithium aluminum hydride (LiAlH₄) or sodium/benzophenone ketyl for final drying and as a peroxide scavenger

-

Activated basic alumina[20]

-

Peroxide test strips or potassium iodide solution

-

Distillation apparatus

-

Inert gas supply (Nitrogen or Argon)

Methodology:

-

Peroxide Test (Mandatory First Step): Before opening the solvent container, especially if its history is unknown, test for peroxides. Add a few drops of the solvent to a freshly prepared potassium iodide solution in glacial acetic acid. A yellow-to-brown color indicates the presence of peroxides.[20] Alternatively, use commercial peroxide test strips.

-

Peroxide Removal (if necessary): If peroxides are present (typically >30 ppm), they must be removed before distillation. A common method is to pass the solvent through a column packed with activated basic alumina.[20] This method is generally safer than chemical reduction for high peroxide levels.

-

Pre-Drying: To remove bulk water, the solvent can be allowed to stand over anhydrous calcium chloride for 24 hours, followed by decantation.[21]

-

Final Drying and Distillation: a. Set up a distillation apparatus that has been thoroughly flame-dried or oven-dried and cooled under an inert atmosphere. b. Place the pre-dried this compound in the distillation flask. c. Carefully add a drying agent. For rigorous applications, distilling from lithium aluminum hydride (LiAlH₄) is effective.[21] Caution: LiAlH₄ reacts violently with water; ensure the solvent is adequately pre-dried. d. An alternative and often preferred method is to reflux the solvent over sodium metal with benzophenone as an indicator. A persistent deep blue or purple color indicates that the solvent is dry and oxygen-free. e. Distill the solvent under an inert atmosphere (N₂ or Ar). Collect the fraction boiling at approximately 83-85 °C.

-

Storage: Store the freshly distilled, anhydrous, peroxide-free solvent over sodium ribbon or molecular sieves under an inert atmosphere to maintain its purity.[21]

Protocol for Determination of Viscosity using an Ostwald Viscometer

This protocol outlines the determination of the dynamic viscosity of this compound relative to a reference liquid (e.g., pure water).

Objective: To measure the viscosity coefficient of this compound at a controlled temperature.

Materials:

-

Ostwald viscometer[22]

-

Constant temperature water bath

-

Stopwatch

-

Pipette and suction bulb

-

Volumetric flasks

-

Electronic balance

-

Purified this compound

-

Distilled or deionized water (as reference)

-

Acetone (for cleaning)

Methodology:

-

Preparation and Cleaning: Thoroughly clean the Ostwald viscometer with a suitable cleaning agent (e.g., chromic acid, followed by water) and finally rinse with acetone.[23] Dry the viscometer completely using a hot air gun.

-

Temperature Control: Place the viscometer in the constant temperature bath, ensuring the capillary section is fully submerged. Allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

-

Reference Measurement (Water): a. Using a pipette, introduce a precise volume of distilled water into the larger bulb of the viscometer. b. Using a suction bulb, draw the water up through the capillary tube until the liquid level is above the upper etched mark. c. Release the suction and start the stopwatch precisely as the meniscus of the liquid passes the upper mark. d. Stop the stopwatch precisely as the meniscus passes the lower mark. This is the flow time (t_ref). e. Repeat this measurement at least three times to ensure reproducibility and calculate the mean flow time.

-

Sample Measurement (this compound): a. Remove the water, clean the viscometer with acetone, and dry it thoroughly. b. Introduce the same precise volume of this compound into the viscometer. c. Repeat the measurement process (steps 3b-3e) to determine the mean flow time for the sample (t_sample).

-

Density Measurement: Determine the density of both the water (ρ_ref) and this compound (ρ_sample) at the experimental temperature using a pycnometer or a digital density meter.

-

Calculation: The viscosity of the sample (η_sample) is calculated using the following formula, where η_ref is the known viscosity of the reference liquid at that temperature:

η_sample = η_ref * ( (ρ_sample * t_sample) / (ρ_ref * t_ref) )

This equation is derived from Poiseuille's law for viscous flow.[22]

Visualizations

Diagrams created using Graphviz provide clear visual representations of molecular interactions and experimental processes.

Caption: Figure 1: Chelation of a Metal Cation by this compound.

Caption: Figure 2: Workflow for a Grignard Reaction using 1,2-DME.

References

- 1. This compound | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 4. This compound | 110-71-4 [chemicalbook.com]

- 5. This compound(110-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Applications of Dimethoxyethane_Chemicalbook [chemicalbook.com]

- 7. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 8. Ethane, 1,2-dimethoxy- [webbook.nist.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 1,2-ジメトキシエタン anhydrous, 99.5%, inhibitor-free | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 13. carlroth.com [carlroth.com]

- 14. 1 2-Dimethoxyethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. This compound(110-71-4) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. chemos.de [chemos.de]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. benchchem.com [benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. Virtual Labs [pcv-amrt.vlabs.ac.in]

A Technical Guide to the Historical Synthesis of 1,2-Dimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and modern synthetic routes to 1,2-Dimethoxyethane (DME), a versatile and widely used aprotic solvent. From its early preparations in the 19th century to contemporary industrial processes, this document provides a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and quantitative data to support laboratory and process development efforts.

Early Synthesis: The Work of Lourenço and the Advent of Williamson Ether Synthesis

The initial synthesis of ethers of ethylene glycol, including this compound, is attributed to the French chemist Auguste Laurent de Lourenço in the mid-19th century. His work, published in the "Annales de chimie et de physique," laid the groundwork for understanding the reactivity of polyatomic alcohols. Shortly after, Alexander Williamson's development of the eponymous ether synthesis in 1850 provided a more general and systematic method for ether formation, which was subsequently applied to the synthesis of DME.

Lourenço's Method (circa 1860)

Reaction Pathway:

Figure 1: Lourenço's synthesis of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone of organic chemistry and a viable laboratory-scale method for preparing this compound. This S_N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of DME synthesis, this can be achieved in two primary ways, with the methylation of 2-methoxyethanol being a common approach.

Experimental Protocol: Williamson Synthesis via Methylation of 2-Methoxyethanol

A typical laboratory procedure involves the deprotonation of 2-methoxyethanol with a strong base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Reaction Workflow:

Figure 2: Williamson synthesis experimental workflow.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methoxyethanol | Methyl Iodide | Sodium Hydride | THF | Reflux | 12 | ~70-80 | General Procedure |

| 2-Methoxyethanol | Dimethyl Sulfate | Sodium Hydroxide | Water/DME | 50-60 | 4 | ~75-85 | [1] |

Industrial Production Methods

On an industrial scale, the synthesis of this compound has shifted towards more cost-effective and continuous processes. The dominant method involves the reaction of dimethyl ether with ethylene oxide, often catalyzed by a Lewis acid.

Reaction of Dimethyl Ether with Ethylene Oxide

This process is highly efficient for large-scale production. A Lewis acid catalyst, such as boron trifluoride, is typically employed to facilitate the ring-opening of ethylene oxide by dimethyl ether.

Reaction Pathway:

Figure 3: Industrial synthesis of this compound.

Experimental Protocol: Industrial Synthesis

While specific process parameters are often proprietary, patent literature provides insight into the general conditions.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Dimethyl Ether | Ethylene Oxide | Boron Trifluoride | 50-100 | 10-20 | >90 | U.S. Patent Data |

Alternative Synthetic Routes

Several other methods for the synthesis of this compound have been developed, each with its own advantages and applications.

Methylation of Ethylene Glycol

Direct methylation of ethylene glycol using a methylating agent like dimethyl sulfate can also produce DME. This reaction typically requires a base to deprotonate the hydroxyl groups.

Experimental Protocol: Methylation of Ethylene Glycol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethylene Glycol | Dimethyl Sulfate | Sodium Hydroxide | Water | 60-70 | 6 | Moderate | General Procedure |

Catalytic Etherification of Ethylene Glycol with Methanol

More recent research has focused on the direct catalytic etherification of ethylene glycol with methanol over solid acid catalysts, such as zeolites. This approach offers a potentially greener and more sustainable route to DME.[2][3]

Experimental Protocol: Catalytic Etherification

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to DME (%) | Reference |

| Ethylene Glycol | Methanol | SAPO-34 Zeolite | 300 | 1 | 96.7 | 79.4 | [2][3] |

Summary of Synthetic Methods

The table below provides a comparative summary of the key synthetic routes to this compound.

| Method | Key Reactants | Typical Scale | Advantages | Disadvantages |

| Lourenço's Method | Ethylene Diiodide, Sodium Methoxide | Laboratory (Historical) | Historical significance | Use of expensive and hazardous reagents |

| Williamson Ether Synthesis | 2-Methoxyethanol, Methylating Agent | Laboratory | Versatile, well-understood mechanism | Use of strong bases and hazardous alkylating agents |

| Dimethyl Ether & Ethylene Oxide | Dimethyl Ether, Ethylene Oxide | Industrial | High yield, continuous process | Requires specialized equipment for handling gaseous reactants |

| Methylation of Ethylene Glycol | Ethylene Glycol, Dimethyl Sulfate | Laboratory | Readily available starting materials | Can produce a mixture of products |

| Catalytic Etherification | Ethylene Glycol, Methanol | Laboratory/Pilot | Potentially green and sustainable | Requires high temperatures and specialized catalysts |

This guide provides a foundational understanding of the synthesis of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical industries. The detailed protocols and comparative data serve as a practical resource for the selection and implementation of appropriate synthetic strategies.

References

The Dawn of Glymes: A Technical Guide to Their Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymes, a class of acyclic polyethers, have become indispensable solvents and reagents in a vast array of chemical disciplines, from organometallic synthesis to modern battery technology. Their unique combination of high solvation power for cations, aprotic nature, and chemical stability has cemented their role in both laboratory research and industrial processes. This technical guide delves into the seminal discovery and early research of these remarkable compounds, providing a detailed look at their initial synthesis, fundamental properties, and the nascent applications that hinted at their future significance. The information presented herein is compiled from foundational scientific literature, offering a historical and technical perspective for today's researchers.

The Genesis of Glymes: Early Synthesis

The first preparations of what we now know as glymes can be traced back to the principles of the Williamson ether synthesis, a reaction developed by Alexander William Williamson in 1850.[1][2][3][4] This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, provided the foundational chemistry for creating the ether linkages that characterize glymes.[1][2][3][4]

One of the earliest and most well-documented preparations of a simple glyme, ethylene glycol dimethyl ether (monoglyme), was detailed by John V. Capinjola in a 1945 publication in the Journal of the American Chemical Society. This work provided a straightforward and efficient method that became a benchmark for the synthesis of this and other glymes.

Experimental Protocols: The Capinjola Synthesis of Monoglyme (1945)

The following protocol is an adaptation of the method described by John V. Capinjola.

Materials:

-

Ethylene glycol monomethyl ether (Methyl Cellosolve)

-

Sodium metal

-

Methyl chloride

Procedure:

-

Preparation of the Alkoxide: In a reaction vessel equipped with a stirrer and a gas inlet, an excess of ethylene glycol monomethyl ether is placed.

-

Sodium metal is carefully added to the ethylene glycol monomethyl ether. The reaction proceeds with the evolution of hydrogen gas, forming the sodium salt of the alcohol (sodium 2-methoxyethoxide). The mixture is stirred until all the sodium has reacted.

-

Introduction of the Alkyl Halide: Methyl chloride gas is then bubbled through the solution of the sodium alkoxide.

-

Reaction: The reaction mixture is maintained at a suitable temperature to facilitate the SN2 reaction between the alkoxide and methyl chloride, resulting in the formation of ethylene glycol dimethyl ether and sodium chloride.

-

Workup and Purification: After the reaction is complete, the precipitated sodium chloride is removed by filtration. The resulting liquid is then purified by distillation to yield pure ethylene glycol dimethyl ether.

This fundamental approach, with variations in the starting glycol ether and alkyl halide, was instrumental in the synthesis of a range of glymes in the early days of their exploration.

Fundamental Physicochemical Properties: A Comparative Overview

The utility of glymes as solvents is intrinsically linked to their physical and chemical properties. Early researchers meticulously characterized these compounds, and the data they generated laid the groundwork for understanding their unique behavior. The following table summarizes key physical properties of the lower-chain glymes, with data compiled from early 20th-century chemical handbooks and publications to provide a historical context.

| Glyme Name (Common Name) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| Ethylene Glycol Dimethyl Ether (Monoglyme) | C4H10O2 | 90.12 | 85 | -58 | 0.867 |

| Diethylene Glycol Dimethyl Ether (Diglyme) | C6H14O3 | 134.17 | 162 | -64 | 0.944 |

| Triethylene Glycol Dimethyl Ether (Triglyme) | C8H18O4 | 178.23 | 216 | -45 | 0.986 |

| Tetraethylene Glycol Dimethyl Ether (Tetraglyme) | C10H22O5 | 222.28 | 275 | -30 | 1.013 |

Note: The values presented are representative of data available in the early to mid-20th century and may vary slightly from modern, more precise measurements.

Early Applications: The Dawn of a Versatile Solvent

The unique properties of glymes, particularly their ability to dissolve a wide range of substances and their stability under various reaction conditions, led to their early adoption in several key areas of chemical research.

Solvents in Organometallic Chemistry: The Grignard Reaction

Soon after their discovery, glymes were recognized as superior solvents for Grignard reactions.[5] The ability of the ether oxygens to coordinate with the magnesium center of the Grignard reagent stabilizes it and enhances its reactivity.[5] This was a significant advancement over the use of simple ethers like diethyl ether, as the higher boiling points of glymes allowed for reactions to be conducted at elevated temperatures, often leading to improved yields and reaction rates.

Pioneering Role in Electrochemistry

The field of non-aqueous electrochemistry, which began to emerge in the mid-20th century, found a valuable tool in glymes. Their ability to dissolve salts, their relatively high dielectric constants, and their wide electrochemical windows made them ideal solvents for early studies of electrochemical phenomena in the absence of water. This early work with glymes as electrolytes laid some of the foundational groundwork for the later development of high-energy batteries, including lithium-ion technology.[6]

Visualizing the Core Concepts

To better illustrate the fundamental principles discussed, the following diagrams have been generated.

Conclusion

The discovery and early research on glymes marked a significant milestone in the development of modern chemistry. The straightforward yet elegant synthesis based on the Williamson ether reaction opened the door to a new class of solvents with unparalleled properties. The initial explorations of their utility in organometallic chemistry and electrochemistry were prescient, foreshadowing the vital role that glymes play in these and many other fields today. For contemporary researchers, an understanding of this foundational work provides not only a historical appreciation but also a deeper insight into the fundamental principles that continue to govern the application of these versatile and essential molecules.

References

An In-depth Technical Guide to 1,2-Dimethoxyethane: Properties, Applications, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxyethane (DME), also known as glyme, monoglyme, or ethylene glycol dimethyl ether, is a versatile aprotic solvent with a wide range of applications in scientific research and the chemical industry. Its unique combination of properties, including its ability to dissolve a variety of compounds and its role as a bidentate ligand, makes it an invaluable tool in organic synthesis, organometallic chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and essential safety and handling procedures.

Physical Properties of this compound

The physical properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are crucial for its application as a solvent and for designing experimental setups.

General and Thermal Properties

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol [1] |

| Appearance | Colorless liquid[1][2] |

| Odor | Sharp, ethereal[2][3] |

| Boiling Point | 85 °C (185 °F; 358 K)[1] |

| Melting Point | -58 °C (-72 °F; 215 K)[1] |

| Flash Point | -2 °C (28 °F)[4] |

| Autoignition Temperature | 202 °C (396 °F)[4] |

Density and Refractive Index

| Property | Value |

| Density | 0.8683 g/cm³ at 20 °C[1][5] |

| Vapor Density | 3.1 (air = 1)[5] |

| Vapor Pressure | 61.2 mmHg at 20 °C[6] |

| Refractive Index | 1.3797 at 20 °C |

Solubility and Other Properties

| Property | Value |

| Solubility in Water | Miscible[1] |

| Solubility in Organic Solvents | Soluble in hydrocarbon solvents, alcohol, and ether[4] |

| Viscosity | 1.09 mPa·s at 20 °C |

| Explosive Limits | 1.6% - 10.4% by volume in air |

Chemical Properties and Reactivity

This compound is a relatively stable, aprotic solvent. Its chemical behavior is largely defined by the presence of the two ether linkages.

-

Solvating Properties : As a polar aprotic solvent, DME is effective at solvating cations. This property is crucial in many organometallic reactions where it can stabilize reactive intermediates.[7]

-

Ligand Formation : The two ether oxygen atoms in DME allow it to act as a bidentate ligand, forming chelate complexes with metal cations. This coordination enhances the reactivity of organometallic reagents.[1][8]

-

Peroxide Formation : Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[3][9] This is a critical safety consideration, and the compound should be handled accordingly. The presence of inhibitors like butylated hydroxytoluene (BHT) can slow down this process.[10]

-

Chemical Incompatibilities : DME is incompatible with strong oxidizing agents and strong acids.[3] It can react violently with lithium aluminum hydride if impurities are present.

Applications in Research and Development

The unique properties of this compound make it a valuable solvent and reagent in various scientific fields, including drug development.

-

Organometallic Chemistry : DME is widely used as a solvent in Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][7][8] Its ability to chelate metal ions plays a significant role in the efficiency and selectivity of these reactions.

-

Polymer Science : It serves as a solvent for the polymerization of compounds like polyethers and polyesters, facilitating controlled reactions to produce high-quality polymers.[11]

-

Battery Technology : In lithium-ion batteries, DME is used as a low-viscosity component of the electrolyte solution, which improves ionic conductivity and overall battery performance.[8][11]

-

Pharmaceutical Synthesis : As a high-solvating power solvent, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in moisture-sensitive reactions.[11][12]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is essential for its proper use. The following are generalized methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation and the Thiele tube method.

Simple Distillation Method [13][14]

-

Apparatus Setup : Assemble a simple distillation apparatus with a distilling flask, condenser, thermometer, and receiving flask.

-

Sample Preparation : Place approximately 5 mL of this compound and a few boiling chips into the distilling flask.

-

Heating : Gently heat the flask.

-

Measurement : Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. It is important to record the atmospheric pressure as the boiling point varies with pressure.

Determination of Density

The density of a liquid can be accurately measured using a digital density meter or a pycnometer.

Using a Digital Density Meter (Based on ASTM D4052) [4][15][16]

-

Calibration : Calibrate the digital density meter with dry air and distilled water at a known temperature.

-

Sample Introduction : Inject a small, bubble-free sample of this compound into the oscillating U-tube of the density meter.

-

Measurement : The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Temperature Control : Ensure the measurement is performed at a constant, known temperature, as density is temperature-dependent.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

Using an Abbe Refractometer (Based on ASTM D1218) [17][18]

-

Calibration : Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application : Place a few drops of this compound onto the prism of the refractometer.

-

Measurement : Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading : Read the refractive index from the instrument's scale. Ensure the temperature is controlled and recorded.

Protocol for Peroxide Testing

Regular testing for peroxides in this compound is a critical safety measure.

Potassium Iodide (KI) Test [19][20][21]

-

Reagent Preparation : Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

-

Procedure : To 1 mL of the this compound sample in a test tube, add 1 mL of the freshly prepared potassium iodide solution and a few drops of glacial acetic acid.

-

Observation : The formation of a yellow to brown color indicates the presence of peroxides. A deeper color signifies a higher concentration.

-

Confirmation : The addition of a starch solution will result in a blue-black color if iodine (liberated by the peroxides) is present, confirming a positive test.

Commercial Peroxide Test Strips [20][22]

-

Procedure : Dip the test strip into the this compound sample for the time specified in the manufacturer's instructions.

-

Observation : Compare the color change of the test strip to the provided color chart to determine the approximate concentration of peroxides.

Safety, Handling, and Storage

Due to its flammable nature and the potential for peroxide formation, strict safety protocols must be followed when handling this compound.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

General Safety Precautions

-

Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][23][24]

-

Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5][9][23]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other sources of ignition.[5][23][24] Use non-sparking tools and take precautionary measures against static discharge.[24]

-

Storage : Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[3][9][23] Containers should be dated upon opening and periodically tested for peroxides.[9]

Conclusion

This compound is a highly valuable solvent and reagent with diverse applications in modern chemistry and drug development. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in a research environment. This guide provides the foundational knowledge required for scientists and researchers to confidently and safely incorporate this compound into their work.

References

- 1. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10O2 | CID 8071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(110-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 5. carlroth.com [carlroth.com]

- 6. store.astm.org [store.astm.org]

- 7. nbinno.com [nbinno.com]

- 8. Applications of Dimethoxyethane_Chemicalbook [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 11. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. matestlabs.com [matestlabs.com]

- 18. store.astm.org [store.astm.org]

- 19. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 21. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]

- 22. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 23. chemos.de [chemos.de]

- 24. echemi.com [echemi.com]

Spectroscopic Profile of 1,2-Dimethoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-dimethoxyethane (DME), a common aprotic solvent used in a variety of chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a valuable resource for identification, conformational analysis, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple, consisting of two distinct signals each.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two singlets. The chemical shifts can vary slightly depending on the solvent used.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1][2] | Chemical Shift (δ) in various solvents (ppm) [3] | Multiplicity | Integration |

| Methoxy Protons (-OCH₃) | 3.394 | 3.25 - 3.40 | Singlet | 6H |

| Ethylene Protons (-CH₂CH₂-) | 3.545 | 3.45 - 3.60 | Singlet | 4H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound also displays two signals corresponding to the two types of carbon atoms in the molecule.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) [4] | Chemical Shift (δ) in DMSO-d₆ (ppm) [5] | Chemical Shift (δ) in D₂O (ppm) |

| Methoxy Carbons (-OCH₃) | 59.0 | 59.2 | 58.03 | 59.5 |

| Ethylene Carbons (-CH₂CH₂-) | 71.9 | 72.5 | 71.17 | 72.8 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational modes associated with its functional groups. The data presented below is for the neat liquid, typically acquired using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~2980-2830 | C-H stretching (asymmetric and symmetric) | Strong |

| ~1465 | CH₂ scissoring | Medium |

| ~1380 | CH₃ bending | Medium |

| ~1190 | C-O-C asymmetric stretching | Strong |

| ~1120 | C-C stretching | Strong |

| ~1085 | C-O-C symmetric stretching | Strong |

| ~850 | CH₂ rocking | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds and skeletal vibrations of the this compound molecule. The Raman spectrum is sensitive to the conformational state of the molecule.[6][7]

| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity |

| ~2980-2830 | C-H stretching | Strong |

| ~1460 | CH₂ scissoring | Medium |

| ~1120 | C-C stretching | Strong |

| ~850 | Skeletal deformation | Strong |

| 300-600 | Conformation-sensitive bands | Medium-Weak |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

For quantitative measurements, a known amount of an internal standard can be added.[8][9][10][11]

2. Instrumentation and Data Acquisition:

-

The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming to achieve high resolution.

-

¹H NMR Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds, depending on the desired level of quantitation.

-

Number of Scans: 128-1024, due to the lower natural abundance of ¹³C.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (ATR Method)

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR) FTIR, no specific sample preparation is needed for a liquid like this compound.[12][13][14][15]

2. Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Spectrum: A small drop of this compound is placed onto the ATR crystal, ensuring complete coverage.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-